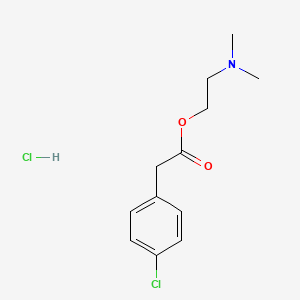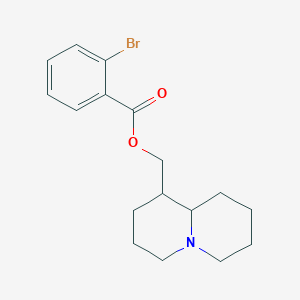![molecular formula C22H25NO3 B4018448 N-(2-furylmethyl)-N-[3-(2-furyl)-4-phenylbutyl]propanamide](/img/structure/B4018448.png)
N-(2-furylmethyl)-N-[3-(2-furyl)-4-phenylbutyl]propanamide
Overview
Description
N-(2-furylmethyl)-N-[3-(2-furyl)-4-phenylbutyl]propanamide, commonly known as Fub-APINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system in the human body. Fub-APINACA is a derivative of APINACA, which was first synthesized in 2012 by Pfizer.
Mechanism of Action
Fub-APINACA binds to the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the brain and immune system, respectively. When these receptors are activated, they initiate a signaling cascade that leads to the release of neurotransmitters and other signaling molecules. This can result in a wide range of physiological effects, including pain relief, appetite stimulation, and immune modulation.
Biochemical and Physiological Effects
Fub-APINACA has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain perception, increase appetite, and modulate immune function. Additionally, Fub-APINACA has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of Fub-APINACA is its potency and selectivity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of the endocannabinoid system on various physiological processes. However, one limitation of this compound is its potential for abuse and dependence, which may limit its use in certain research settings.
Future Directions
There are many potential future directions for research on Fub-APINACA. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various diseases, including chronic pain, epilepsy, and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of Fub-APINACA and other synthetic cannabinoids. This may involve studying the effects of these compounds on different cell types and in different animal models. Overall, Fub-APINACA has significant potential for use in scientific research and may lead to the development of new drugs and therapies in the future.
Scientific Research Applications
Fub-APINACA has potential applications in scientific research, particularly in the field of pharmacology. This compound is a potent agonist of the CB1 and CB2 receptors, which are involved in many physiological processes, including pain perception, appetite regulation, and immune function. By activating these receptors, Fub-APINACA can be used to study the effects of the endocannabinoid system on various physiological processes.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[3-(furan-2-yl)-4-phenylbutyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-22(24)23(17-20-10-6-14-25-20)13-12-19(21-11-7-15-26-21)16-18-8-4-3-5-9-18/h3-11,14-15,19H,2,12-13,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDIDYHPPQNBSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CCC(CC1=CC=CC=C1)C2=CC=CO2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-[3-(furan-2-yl)-4-phenylbutyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4018377.png)
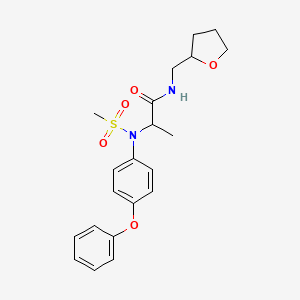
![3-[(4-chlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B4018388.png)
![1-[3-(6H-indolo[2,3-b]quinoxalin-6-yl)propyl]-2,5-pyrrolidinedione](/img/structure/B4018391.png)
![3-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4018399.png)
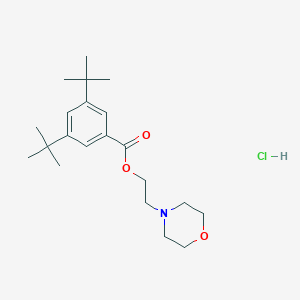
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B4018403.png)
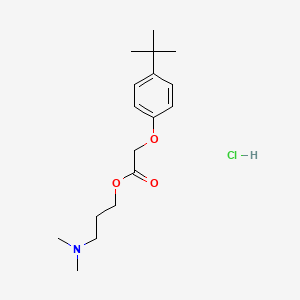
![methyl {5-[4-(4-morpholinyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4018412.png)
![N-(4-methylphenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4018434.png)
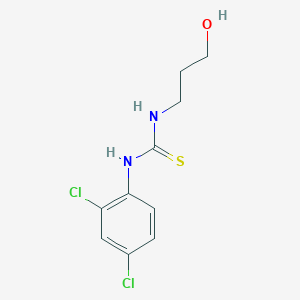
![2-(3-chlorophenyl)-1-methyl-2-oxoethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B4018451.png)
